molecular formula C24H22N2O2S2 B12473691 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[3-(methylsulfanyl)phenyl]benzamide

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[3-(methylsulfanyl)phenyl]benzamide

Cat. No.: B12473691
M. Wt: 434.6 g/mol
InChI Key: RGDVAXLIEUCWQH-UHFFFAOYSA-N
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Description

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[3-(methylsulfanyl)phenyl]benzamide is a complex organic compound that features a thiazolidinone ring, a benzyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route includes the reaction of 3-benzyl-4-oxo-1,3-thiazolidine-2-thione with 3-(methylsulfanyl)aniline under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[3-(methylsulfanyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.

    Substitution: The benzyl and benzamide groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction can yield alcohols.

Scientific Research Applications

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[3-(methylsulfanyl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[3-(methylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes, potentially inhibiting their activity. The benzyl and benzamide groups can also interact with proteins, affecting their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene derivatives: These compounds share the thiazolidinone ring structure and have similar chemical properties.

    N-benzylbenzamide derivatives: These compounds share the benzamide moiety and have similar biological activities.

Uniqueness

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-[3-(methylsulfanyl)phenyl]benzamide is unique due to the combination of the thiazolidinone ring, benzyl group, and benzamide moiety, which confer specific chemical and biological properties not found in other similar compounds .

Properties

Molecular Formula

C24H22N2O2S2

Molecular Weight

434.6 g/mol

IUPAC Name

4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-(3-methylsulfanylphenyl)benzamide

InChI

InChI=1S/C24H22N2O2S2/c1-29-21-9-5-8-20(14-21)25-23(28)18-10-12-19(13-11-18)24-26(22(27)16-30-24)15-17-6-3-2-4-7-17/h2-14,24H,15-16H2,1H3,(H,25,28)

InChI Key

RGDVAXLIEUCWQH-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C3N(C(=O)CS3)CC4=CC=CC=C4

Origin of Product

United States

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